molecular formula C9H8N2O3 B1288156 Methyl 5-aminobenzo[d]oxazole-2-carboxylate CAS No. 1035093-77-6

Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Cat. No.: B1288156
CAS No.: 1035093-77-6
M. Wt: 192.17 g/mol
InChI Key: BEAHBHCSAFZHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound typically reveals distinctive signals that correspond to the various hydrogen environments within the molecule. Based on the structural arrangement, the following signals would be expected:

Table 3: Predicted ¹H NMR Spectral Assignments for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
3.90-4.10 Singlet 3H -OCH₃
4.50-5.00 Broad singlet 2H -NH₂
6.70-7.00 Doublet 1H Aromatic H at C-4
6.80-7.10 Doublet of doublets 1H Aromatic H at C-6
7.30-7.60 Doublet 1H Aromatic H at C-7

Carbon-13 NMR (¹³C NMR) spectroscopy would complement the proton NMR data, with expected signals for the methyl carbon (approximately 52-53 ppm), carbonyl carbon (approximately 160-165 ppm), and aromatic/heterocyclic carbons (110-150 ppm range).

Infrared Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the functional groups present in the molecule:

Table 4: Expected IR Spectral Features of this compound

Wavenumber (cm⁻¹) Assignment
3400-3300 N-H stretching (asymmetric and symmetric) of amino group
3100-3000 Aromatic C-H stretching
2950-2850 Aliphatic C-H stretching (methyl group)
1730-1710 C=O stretching (ester carbonyl)
1650-1600 C=N stretching (oxazole ring)
1580-1520 N-H bending (amino group)
1500-1400 Aromatic ring stretching
1280-1200 C-O stretching (ester)
1100-1050 C-O-C stretching (oxazole ring)

Mass Spectrometry

Mass spectrometric analysis of this compound provides valuable information about its molecular weight and fragmentation pattern. Under electron ionization conditions, the compound would be expected to show a molecular ion peak at m/z 192, corresponding to its molecular weight. The fragmentation pattern would likely include characteristic peaks resulting from the loss of the methoxy group (M-31), loss of the carboxylate group, and various rearrangements of the heterocyclic system.

Tautomeric Forms and Electronic Configuration Analysis

This compound exhibits interesting electronic properties due to its conjugated ring system and the presence of multiple heteroatoms. The electronic configuration of the molecule is characterized by extensive delocalization of π-electrons across the benzoxazole system, enhanced by the electron-donating amino group at the 5-position and the electron-withdrawing carboxylate functionality at the 2-position.

The compound can potentially exist in several tautomeric forms, primarily involving the amino group and the nitrogen atom of the oxazole ring. However, the dominant tautomeric structure is the one depicted in the conventional representation, with the amino group maintaining its primary amine configuration and the oxazole ring retaining its aromatic character.

Table 5: Electronic Properties of Functional Groups in this compound

Functional Group Electronic Effect Influence on Molecular Properties
Amino group (-NH₂) Electron-donating Increases electron density in the benzene ring; enhances nucleophilicity
Oxazole nitrogen Electron-withdrawing Contributes to the aromatic character of the heterocyclic system
Ester group (-COOCH₃) Electron-withdrawing Decreases electron density at the 2-position; stabilizes the conjugated system

The electronic distribution within the molecule creates regions of varying electron density, with the amino group serving as an electron-rich center and the carboxylate functionality as an electron-deficient region. This electronic polarization influences the reactivity patterns of the compound, particularly in electrophilic and nucleophilic reactions.

Computational studies using density functional theory (DFT) calculations would provide more detailed insights into the electronic structure of this compound, including frontier molecular orbital distributions, electrostatic potential maps, and charge distributions. These theoretical analyses would complement experimental data in understanding the electronic properties and reactivity patterns of this heterocyclic compound.

The presence of the amino group at the 5-position significantly influences the electronic properties of the benzoxazole ring system. As a strong electron-donating group through resonance effects, the amino substituent increases the electron density in the benzene portion of the molecule, potentially altering the reactivity and spectroscopic properties compared to unsubstituted benzoxazole derivatives.

Properties

IUPAC Name

methyl 5-amino-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAHBHCSAFZHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595032
Record name Methyl 5-amino-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035093-77-6
Record name Methyl 5-amino-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

2.1 General Synthesis Method

The primary method for synthesizing methyl 5-aminobenzo[d]oxazole-2-carboxylate involves the reaction of 2-aminophenol with methyl chloroformate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, which facilitates the cyclization necessary to form the oxazole ring structure.

Reaction Equation:

$$
\text{2-Aminophenol} + \text{Methyl Chloroformate} \xrightarrow{\text{K}2\text{CO}3, \text{Reflux}} \text{this compound}
$$

2.2 Alternative Synthesis Routes

Another approach includes the cyclization of derivatives of 2-aminophenylacetic acid. This method also utilizes appropriate reagents to achieve the formation of the oxazole ring.

Table 1: Summary of Synthetic Routes

Method Reagents Conditions Yield
Reaction with Methyl Chloroformate 2-Aminophenol, K₂CO₃ Reflux Moderate to High
Cyclization of Aminophenylacetic Acid Derivatives Various reagents Varies Moderate

Industrial Production Methods

In industrial settings, the synthesis of this compound may utilize continuous flow reactors. This approach optimizes reaction conditions and enhances yield by providing better control over temperature and mixing.

3.1 Continuous Flow Reactors

Continuous flow reactors allow for:

  • Improved heat and mass transfer
  • Enhanced scalability
  • Reduced reaction times

The implementation of catalysts in these systems can further enhance the efficiency of the synthesis process, allowing for larger-scale production while minimizing costs.

Recent Developments in Synthesis Techniques

Recent studies have explored greener approaches to synthesizing oxazoles, including electrochemical methods that reduce waste and improve sustainability. For instance, a recent method demonstrated the direct synthesis of oxazoles from carboxylic acids using electrochemical deoxygenation, achieving moderate yields while maintaining environmental safety.

4.1 Electrochemical Synthesis Example

$$
\text{Carboxylic Acid} \xrightarrow{\text{Electrochemical Conditions}} \text{Oxazole}
$$

This method highlights advancements in synthetic chemistry aimed at reducing environmental impact while maintaining efficiency.

Scientific Research Applications

Methyl 5-aminobenzo[d]oxazole-2-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Research indicates that compounds similar to this compound possess significant antibacterial properties. For instance, derivatives have shown potent activity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea. The minimal inhibitory concentrations (MICs) for these compounds were found to be remarkably low, indicating their effectiveness in inhibiting bacterial growth without affecting normal gut flora .
  • Anticancer Activity : Studies have demonstrated that this compound and its derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. Its ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. For example, one method includes the reaction of substituted anilines with carboxylic acids under acidic conditions to yield the oxazole ring structure. This synthetic approach allows for the introduction of various functional groups that can enhance biological activity.

Synthesis Method Description
Cyclization ReactionInvolves the reaction of substituted anilines with carboxylic acids
Functional Group ModificationAllows for the introduction of various substituents to enhance activity

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antibacterial Properties : A recent investigation focused on its antibacterial efficacy against C. difficile. The compound demonstrated a high degree of selectivity and potency, with MIC values significantly lower than those of conventional antibiotics, suggesting it could be a viable alternative in treating infections resistant to standard therapies .
  • Cancer Research : Another study explored the compound's effect on cancer cell lines, where it was shown to induce cell cycle arrest and apoptosis through reactive oxygen species (ROS) generation. This finding points to its potential as an anticancer agent, meriting further exploration in clinical settings .

Mechanism of Action

The mechanism of action of Methyl 5-aminobenzo[d]oxazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors and modulate signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 5-aminobenzo[d]oxazole-2-carboxylate -NH₂ C₉H₈N₂O₃ 192.17 Hydrogen bonding, nucleophilicity
Methyl 5-bromobenzo[d]oxazole-2-carboxylate -Br C₉H₆BrNO₃ 270.06 Halogen for cross-coupling reactions
Methyl 5-methylbenzo[d]oxazole-2-carboxylate -CH₃ C₁₀H₉NO₃ 191.18 Lipophilic, steric bulk
Methyl 5-fluorobenzo[d]oxazole-2-carboxylate -F C₉H₆FNO₃ 195.15 Electron-withdrawing, metabolic stability
Methyl 5-chlorobenzo[d]oxazole-2-carboxylate -Cl C₉H₆ClNO₃ 211.61 Moderate reactivity, versatile intermediate

Key Observations :

  • Amino Group: Enhances solubility in polar solvents and enables derivatization (e.g., acylation, Schiff base formation) .
  • Methyl Group : Increases lipophilicity, favoring membrane permeability in drug design .

Physicochemical and Spectral Properties

  • NMR Data: Amino Derivative: Expected NH₂ protons at δ ~5–6 ppm (¹H NMR) and carbonyl (C=O) at ~160–170 ppm (¹³C NMR), similar to analogs in and . Bromo Derivative: Aromatic protons deshielded due to Br’s electronegativity (e.g., δ ~7.8–8.0 ppm) .
  • Mass Spectrometry : Halogenated analogs show isotopic patterns (e.g., Br: 1:1 for M+ and M+2 peaks) .

Biological Activity

Methyl 5-aminobenzo[d]oxazole-2-carboxylate (CAS No. 1035093-77-6) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores the compound's mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzo[d]oxazole ring fused with an amino group and a carboxylate ester. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of approximately 192.17 g/mol. The structural characteristics of this compound enable it to interact with various biological targets, making it a candidate for further investigation in drug development.

The primary mechanism of action for this compound involves its interaction with Bcl-2 proteins , which are known regulators of apoptosis. By inhibiting Bcl-2 function, the compound promotes cell death through apoptosis, a critical pathway in cancer therapy.

Biochemical Pathways Affected

  • Apoptotic Pathway : Induction of apoptosis in cancer cells.
  • Enzyme Interaction : Inhibition of specific enzymes involved in metabolic pathways.
  • Gene Expression Modulation : Alteration of gene expression related to apoptosis and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. It has been studied for its potential applications in treating various diseases, including cancer and bacterial infections.

Antimicrobial Activity

In vitro studies have shown that this compound may possess antibacterial properties against certain pathogens. The compound's ability to inhibit bacterial growth makes it a potential candidate for antibiotic development.

Anti-cancer Properties

This compound has demonstrated efficacy against various cancer cell lines by inducing apoptosis. For example, studies have shown that treatment with this compound leads to down-regulation of anti-apoptotic proteins (Bcl-2) and up-regulation of pro-apoptotic proteins (Bax), facilitating cancer cell death .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits potential antibacterial properties against specific pathogens.,
Anti-cancerInduces apoptosis in various cancer cell lines through modulation of Bcl-2 family proteins.,
Anti-inflammatoryShows potential in reducing inflammatory responses in vitro.

Research Highlights

  • Apoptosis Induction : In laboratory settings, the compound was shown to significantly increase apoptosis rates in cancer cell lines when treated over extended periods, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been reported to inhibit key metabolic enzymes, affecting overall metabolic flux within cells, which may contribute to its therapeutic effects.
  • Stability and Temporal Effects : Studies indicate that while this compound remains stable under certain conditions, prolonged exposure can lead to degradation, impacting its efficacy over time.

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing Methyl 5-aminobenzo[d]oxazole-2-carboxylate?

  • Answer : Synthesis typically involves cyclization, esterification, and amino group introduction. For example:

  • Cyclization : Start with a ketone (e.g., 1-(2-ethoxyphenyl)ethan-1-one) and ethyl 2-isocyanoacetate in DMSO with iodine at 130°C to form the oxazole ring .
  • Ester Hydrolysis : Hydrolyze the ethyl ester (e.g., using NaOH or LiOH) to yield the carboxylic acid intermediate .
  • Methyl Esterification : React the acid with methanol under acidic (e.g., H2SO4) or coupling conditions (e.g., DCC/DMAP) to form the methyl ester.
  • Amino Group Introduction : Use nitration followed by reduction or direct substitution, ensuring mild conditions to avoid oxidation of the primary amine .

Q. How can the structure of this compound be confirmed experimentally?

  • Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm aromatic protons (δ 7.0–9.0 ppm), ester carbonyl (δ ~165 ppm), and amine signals (δ ~5–6 ppm for NH2) .
  • HRMS : Verify the molecular ion ([M+H]+) with <2 ppm error (e.g., calculated 208.0612 for C10H10N2O3) .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What precautions are necessary when handling the primary amino group in this compound?

  • Answer : The aromatic primary amine is prone to oxidation. Key strategies include:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize air exposure .
  • Protection : Temporarily protect the amine with acetyl or tert-butoxycarbonyl (Boc) groups during reactive steps (e.g., using acetic anhydride or Boc2O) .
  • Low-Temperature Storage : Store at –20°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How can diastereoselective derivatives of this compound be synthesized?

  • Answer : Utilize catalyst-free C-O bond cleavage or asymmetric catalysis. For example:

  • Coupling Reactions : React with trifluoromethyl chromenoxazole intermediates via nucleophilic substitution, achieving >90% diastereoselectivity through steric control .
  • Chiral Auxiliaries : Introduce menthol or binaphthyl-based groups to direct stereochemistry during amide bond formation .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Answer : Stabilize via pH adjustment or formulation:

  • Buffered Solutions : Use phosphate buffer (pH 6–7) to reduce hydrolysis of the ester group .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
  • Coordination Complexes : Chelate with transition metals (e.g., Zn²+) to shield the amine from oxidative agents .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Answer : Apply DFT calculations and molecular docking:

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The amino group (HOMO ≈ –5.1 eV) is reactive toward electrophiles .
  • Docking Studies : Model interactions with biological targets (e.g., viral proteases) to guide functionalization for enhanced binding .

Q. What are common contradictions in reported synthetic yields, and how can they be resolved?

  • Answer : Discrepancies arise from reaction scaling or purification. Recommendations:

  • Microwave Synthesis : Scale reactions <1 mmol using microwave irradiation (e.g., 100 W, 150°C) to improve reproducibility .
  • Combiflash Chromatography : Optimize eluent gradients (e.g., 10–30% EtOAc/hexane) to recover >80% yield .
  • Recrystallization : Use DMF/acetic acid (1:1) for high-purity crystals (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.